

# commercial availability of 3-Bromo-5,6,7,8-tetrahydroquinoline

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## Compound of Interest

Compound Name: 3-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B1442474

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An In-depth Technical Guide to **3-Bromo-5,6,7,8-tetrahydroquinoline** for Researchers and Drug Development Professionals

## Introduction

**3-Bromo-5,6,7,8-tetrahydroquinoline** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a partially saturated quinoline core with a bromine atom at the 3-position, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules. The bromine atom serves as a key functional handle, enabling a variety of cross-coupling and substitution reactions to introduce chemical diversity. This guide offers a comprehensive overview of its commercial availability, synthesis, key applications, and the analytical methods crucial for its characterization and quality control.

## Part 1: Commercial Availability and Procurement

**3-Bromo-5,6,7,8-tetrahydroquinoline** is accessible through several fine chemical suppliers that cater to the research and development sector. The availability of this compound as a catalog item facilitates its direct integration into synthetic workflows without the need for multi-step in-house synthesis from basic starting materials. When procuring this reagent, researchers should consider purity, quantity, and lead times, as these can vary between suppliers.

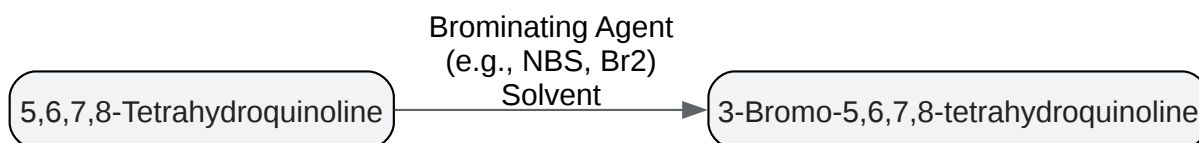
Below is a summary of commercial sources for **3-Bromo-5,6,7,8-tetrahydroquinoline** (CAS No. 82132-68-1).

Supplier	Catalog Number	Purity	Molecular Formula	Molecular Weight	Notes
ChemScene	CS-0102098	≥95%	C <sub>9</sub> H <sub>10</sub> BrN	212.09 g/mol	Offers custom synthesis and commercial production services. <a href="#">[1]</a>
Fisher Scientific	50-217-8576	Not specified	C <sub>9</sub> H <sub>10</sub> BrN	212.09 g/mol	Available through the eMolecules Building Block Tool via the Encompass Program. <a href="#">[2]</a>
Echemi	82132-68-1	Not specified	C <sub>9</sub> H <sub>10</sub> BrN	Not specified	Listed by various traders, including HANGZHOU LEAP CHEM CO., LTD. <a href="#">[3]</a>
PubChem	53485154	Not specified	C <sub>9</sub> H <sub>10</sub> BrN	212.09 g/mol	Lists multiple suppliers. <a href="#">[4]</a>

## Part 2: Synthesis and Chemical Properties

While readily available commercially, understanding the synthesis of **3-Bromo-5,6,7,8-tetrahydroquinoline** provides valuable context for its reactivity and potential impurities. The synthesis of brominated quinolines and tetrahydroquinolines often involves direct bromination of the parent heterocycle or a multi-step sequence starting from simpler precursors.[\[5\]](#)

A plausible synthetic approach for **3-Bromo-5,6,7,8-tetrahydroquinoline** could involve the bromination of 5,6,7,8-tetrahydroquinoline. The regioselectivity of this reaction would be a critical factor.



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Caption: A potential synthetic route to **3-Bromo-5,6,7,8-tetrahydroquinoline**.

#### Chemical and Physical Properties

Property	Value	Source
IUPAC Name	3-bromo-5,6,7,8-tetrahydroquinoline	PubChem[4]
CAS Number	82132-68-1	ChemScene[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrN	PubChem[4]
Molecular Weight	212.09 g/mol	PubChem[4]
SMILES	C1CCC2=C(C1)C=C(C=N2)Br	PubChem[4]
InChIKey	FKERWWYCYWMBHC-UHFFFAOYSA-N	PubChem[4]

## Part 3: Applications in Research and Drug Development

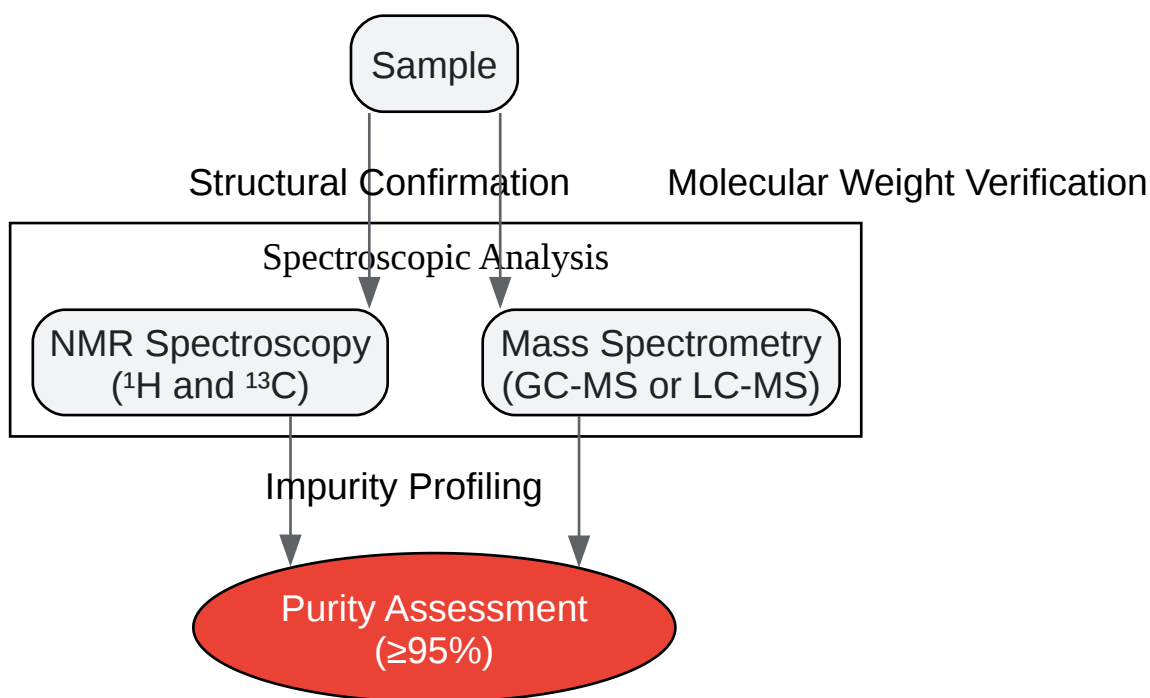
The primary utility of **3-Bromo-5,6,7,8-tetrahydroquinoline** in drug discovery lies in its role as a versatile intermediate. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] The bromine atom at the 3-position acts as a reactive site for introducing a wide range of substituents, which is crucial for exploring structure-activity relationships (SAR).

### Key Synthetic Transformations and Applications:

- **Cross-Coupling Reactions:** The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, enabling the synthesis of large and diverse compound libraries for high-throughput screening.<sup>[6]</sup>
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-withdrawing nature of the quinoline ring can facilitate the displacement of the bromide by nucleophiles like amines and thiols, leading to novel derivatives.<sup>[6]</sup>
- **Development of Kinase Inhibitors:** Quinolines are a core component of many kinase inhibitors used in oncology. The ability to modify the 3-position of the tetrahydroquinoline core allows for the fine-tuning of interactions with the kinase active site.<sup>[6]</sup>
- **Anticancer Research:** Various brominated quinoline derivatives have shown significant antiproliferative activity against cancer cell lines.<sup>[5][7]</sup> For instance, certain derivatives have demonstrated inhibitory effects against colon, cervical, and lung cancer cell lines.<sup>[5]</sup>
- **C5a Receptor Antagonists:** The 5,6,7,8-tetrahydroquinoline core has been utilized in the development of C5a receptor antagonists, which have potential applications in inflammatory diseases.<sup>[8]</sup>

## Part 4: Quality Control and Analytical Characterization

Ensuring the identity and purity of **3-Bromo-5,6,7,8-tetrahydroquinoline** is paramount for its use in research and development. A combination of spectroscopic techniques is typically employed for its comprehensive characterization.



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Caption: Workflow for the quality control of **3-Bromo-5,6,7,8-tetrahydroquinoline**.

Expected Analytical Data:

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexene ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbon attached to the bromine atom will have a characteristic chemical shift.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[9] Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with nearly equal intensities, corresponding to the two major isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[9]

## Conclusion

**3-Bromo-5,6,7,8-tetrahydroquinoline** is a commercially available and valuable building block for the synthesis of novel compounds in drug discovery and development. Its utility stems from the versatile reactivity of the bromine atom, which allows for the facile introduction of diverse chemical functionalities. A thorough understanding of its commercial sources, synthetic background, and analytical characterization is essential for its effective application in the laboratory.

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